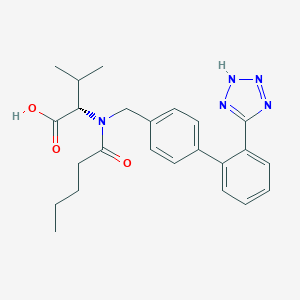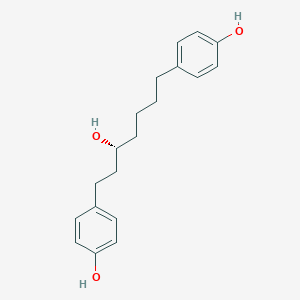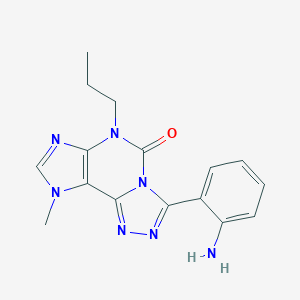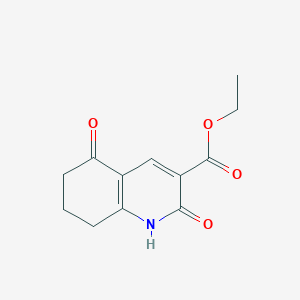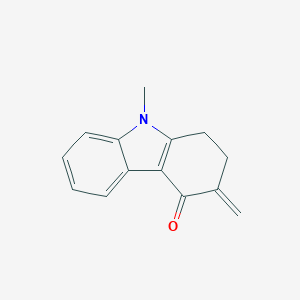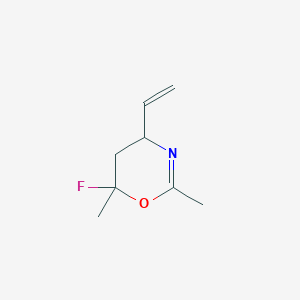
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine, also known as EFDO, is a chemical compound with potential biological applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. EFDO has been synthesized using various methods, and its potential uses in scientific research have been explored.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway, which plays a role in regulating immune responses.
Effets Biochimiques Et Physiologiques
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of chronic diseases. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have antimicrobial activity against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine. One area of research could focus on optimizing the synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine to improve its yield and purity. Another area of research could investigate the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could explore the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, more research is needed to fully understand the mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine can be synthesized using various methods, including the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with ethyl acrylate and fluorine gas. Another method involves the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with acetic anhydride and hydrofluoric acid. The synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been achieved using a microwave-assisted method. These methods have been optimized to improve the yield and purity of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine.
Applications De Recherche Scientifique
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
Numéro CAS |
128102-02-3 |
|---|---|
Nom du produit |
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
Formule moléculaire |
C8H12FNO |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3 |
Clé InChI |
NUSJYRYGNXAFCA-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC(O1)(C)F)C=C |
SMILES canonique |
CC1=NC(CC(O1)(C)F)C=C |
Synonymes |
4H-1,3-Oxazine,4-ethenyl-6-fluoro-5,6-dihydro-2,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




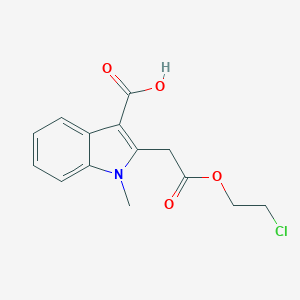
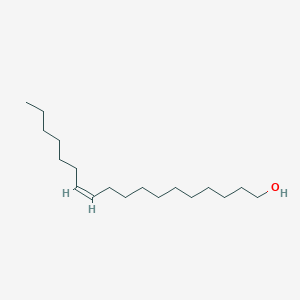

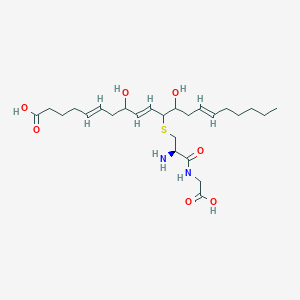
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
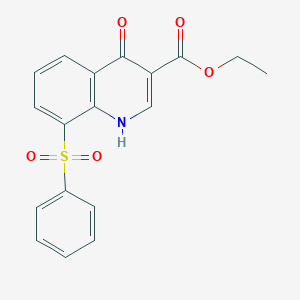
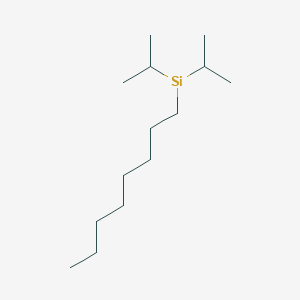
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
